nNOS Inhibitory Potency: 23.5-Fold Improvement over Unsubstituted 2-Aminopyridine Scaffold
N-Nitroso-N-phenylpyridin-2-amine (target compound) inhibits rat neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM [1]. In direct comparison, the unsubstituted 2-aminopyridine scaffold—representing the baseline aminopyridine core without phenyl or nitroso modification—exhibits markedly weaker inhibition, with IC50 values of 4,800 nM against human nNOS and 8,700 nM against rat nNOS [2].
| Evidence Dimension | Inhibition of neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | 2-Aminopyridine (baseline scaffold): IC50 = 4,800 nM (human nNOS); 8,700 nM (rat nNOS) |
| Quantified Difference | 11.7-fold to 21.2-fold improvement (vs. human nNOS); 23.5-fold improvement (vs. rat nNOS) |
| Conditions | Target: Sprague-Dawley rat brain homogenates, oxyhemoglobin to methemoglobin conversion assay, 10 min measurement, UV-Vis detection [1]. Comparator: Hemoglobin capture assay for rat nNOS; assay for human nNOS [2]. |
Why This Matters
Procurement of the baseline 2-aminopyridine would require >20× higher concentration to achieve equivalent target engagement, introducing significant solubility and off-target liability that compromises assay reproducibility.
- [1] BindingDB Entry BDBM50347287 (CHEMBL1796278). IC50: 410 nM. Target: Nitric oxide synthase, brain (Rat). Assay: Inhibition of nNOS in Sprague-Dawley rat brain homogenates assessed as conversion of oxyhemoglobin to methemoglobin. View Source
- [2] BindingDB Entry BDBM50013712 (CHEMBL21619). 2-Aminopyridine. IC50: 4,800 nM (human nNOS); 8,700 nM (rat nNOS, wild-type). View Source
